molecular formula C12H17FN2O2 B3135708 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 403741-00-4

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No.: B3135708
CAS No.: 403741-00-4
M. Wt: 240.27 g/mol
InChI Key: VPUJVESLTLHNHL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine involves several steps. One common synthetic route includes the reaction of 3-fluoro-4-nitrophenol with 2-(4-morpholinyl)ethanol under specific conditions to form the intermediate 3-fluoro-4-[2-(4-morpholinyl)ethoxy]nitrobenzene. This intermediate is then reduced to yield the final product, this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of various biochemical reagents and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine can be compared with similar compounds such as:

  • 3-Fluoro-4-[2-(4-piperidinyl)ethoxy]phenylamine
  • 3-Fluoro-4-[2-(4-pyrrolidinyl)ethoxy]phenylamine

These compounds share similar structural features but differ in the nature of the heterocyclic ring. The presence of the morpholine ring in this compound imparts unique properties, such as increased solubility and specific binding affinities .

Properties

IUPAC Name

3-fluoro-4-(2-morpholin-4-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c13-11-9-10(14)1-2-12(11)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJVESLTLHNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(2-(2-fluoro-4-nitrophenoxy)ethyl)morpholine (1.3 g, 4.81 mmol) and Pd/C (0.4 g, 10%) in THF (12 mL) under H2 was stirred at rt overnight. The mixture was then filtered and the filtrate was concentrated in vacuo to give the title compound as yellow oil (1.00 g, 86%), the crude product was used for next step without further purification.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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